4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine

Antitubercular Nitroimidazole Structure-Activity Relationship

4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine (CAS 13752-31-3) is a heterocyclic compound combining a 4-nitroimidazole ring with a pyridine moiety via an ethyl bridge. It is a positional isomer of the established antiprotozoal agent Panidazole (4-(2-(2-methyl-5-nitroimidazol-1-yl)ethyl)pyridine, CAS 13752-33-5), with the nitro group located at the 4- rather than the 5-position of the imidazole.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B8104669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N4O2/c1-9-13-11(15(16)17)8-14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3
InChIKeyJMSOWYSXQBZYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine: A 4-Nitroimidazole-Pyridine Conjugate for Differentiated Antimicrobial and Chemical Procurement


4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine (CAS 13752-31-3) is a heterocyclic compound combining a 4-nitroimidazole ring with a pyridine moiety via an ethyl bridge . It is a positional isomer of the established antiprotozoal agent Panidazole (4-(2-(2-methyl-5-nitroimidazol-1-yl)ethyl)pyridine, CAS 13752-33-5), with the nitro group located at the 4- rather than the 5-position of the imidazole [1]. This structural variation is critical, as nitro group position on imidazoles fundamentally determines biological activation pathways, spectrum of antimicrobial activity, and toxicity profiles [2].

Why 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine Cannot Be Interchanged with 5-Nitroimidazole Analogs Like Panidazole


Substituting this 4-nitroimidazole with a common 5-nitroimidazole congener (e.g., Panidazole or metronidazole) is scientifically unsound because the position of the nitro group dictates distinct enzymatic reduction by nitroreductases, leading to divergent antimicrobial spectra and toxicity. While 5-nitroimidazoles require anaerobic conditions for bioactivation, 4-nitroimidazoles can be reduced under aerobic conditions, enabling activity against aerobic pathogens that 5-nitro isomers cannot target [1]. This mechanistic bifurcation means that procurement for a research program targeting aerobic organisms or seeking reduced genotoxicity must specifically source the 4-nitro isomer rather than a generic nitroimidazole.

Quantitative Evidence for Selecting 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine Over Its 5-Nitro Isomer


Class-Level Evidence: 4-Nitroimidazoles Possess Aerobic Antimicrobial Activity, Absent in 5-Nitroimidazoles

In a systematic SAR study of 4- and 5-nitroimidazoles, the 4-nitroimidazole PA-824 exhibited potent in vitro activity against aerobic Mycobacterium tuberculosis (Mtb), whereas 5-nitroimidazoles such as metronidazole were completely inactive under aerobic conditions. The nitro group position was identified as the critical determinant of aerobic activity, with 4-nitro substitution enabling deazaflavin-dependent nitroreductase (Ddn)-mediated activation in the presence of oxygen [1]. This class-level property directly applies to 4-(2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine, which, as a 4-nitroimidazole, is expected to retain aerobic bioactivation capability, in contrast to its 5-nitro positional isomer Panidazole.

Antitubercular Nitroimidazole Structure-Activity Relationship

Class-Level Evidence: 4-Nitroimidazoles Exhibit Lower Toxicity Compared to 5-Nitroimidazoles

A comprehensive review of nitroimidazole SAR notes that 4-nitroimidazoles generally show lower toxicity than their 5-nitro counterparts, with the effect being particularly pronounced for 2,4-disubstituted imidazoles [1]. This class-level trend suggests that 4-(2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine may offer a wider therapeutic window compared to the 5-nitro isomer Panidazole, which has been associated with mutagenic concerns common to 5-nitroimidazoles.

Nitroimidazole Toxicity Selectivity

Isomeric Identity: 4-Nitro vs. 5-Nitro Position Determines Electrochemical Reduction Potential and Bioactivation Efficiency

The reduction potential of nitroimidazoles is highly sensitive to the position of the nitro group. 4-Nitroimidazoles typically exhibit a more positive reduction potential compared to 5-nitroimidazoles, correlating with more efficient enzymatic reduction by deazaflavin-dependent nitroreductase (Ddn) under aerobic conditions [1]. For the target compound, electrochemical characterization of related 4-nitroimidazole derivatives demonstrated single-electron reduction potentials in the range of -0.55 to -0.65 V (vs. Ag/AgCl) in aprotic media, whereas corresponding 5-nitro isomers showed potentials shifted by 50-100 mV more negative [2]. This electrochemical distinction directly impacts the rate of intracellular bioactivation and, consequently, antimicrobial efficacy.

Electrochemical reduction Nitroreductase Bioactivation

Calcium Channel Modulator Activity: 4-Nitroimidazolyl Substitution Confers Pharmacological Activity Distinct from 5-Nitroimidazoles

In a study of 1,4-dihydropyridine calcium channel antagonists, replacing the o-nitrophenyl group of nifedipine with a 1-methyl-4-nitro-5-imidazolyl substituent yielded compounds with calcium channel blocking activity comparable to nifedipine in isolated guinea pig ileal smooth muscle assays [1]. This demonstrates that the 4-nitroimidazole moiety can function as a bioisostere for the o-nitrophenyl pharmacophore in calcium channel blockers, a property not shared by 5-nitroimidazole analogs. While this study did not test the exact compound directly, the 4-nitroimidazolyl motif present in 4-(2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine is part of the pharmacophore responsible for this activity.

Calcium Channel Antagonist 1,4-Dihydropyridine 4-Nitroimidazole

Optimal Application Scenarios for 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl)pyridine Based on Differentiated Evidence


Antitubercular Drug Discovery Targeting Aerobic Mycobacterium tuberculosis

Leveraging the class-level property of 4-nitroimidazoles to exhibit aerobic antimycobacterial activity [1], this compound serves as a rational starting scaffold for developing novel anti-TB agents. Unlike 5-nitroimidazole-based drugs (e.g., metronidazole, Panidazole) that are inactive under aerobic conditions, this 4-nitro isomer can be elaborated into lead compounds active against replicating Mtb in oxygen-rich environments, directly addressing the need for drugs effective against active tuberculosis.

Chemical Biology Probe Development for Deazaflavin-Dependent Nitroreductase (Ddn) Studies

The 4-nitroimidazole moiety is a known substrate for the mycobacterial enzyme Ddn, which is essential for the aerobic bioactivation of nitroimidazoles [1]. This compound can be employed as a probe to investigate Ddn expression, function, and substrate specificity in Mtb and other actinobacteria, providing a tool that 5-nitroimidazoles cannot offer due to their inability to be reduced by Ddn under aerobic conditions.

Reference Standard for Isomeric Impurity Profiling in Panidazole Manufacturing

As the 4-nitro positional isomer of Panidazole (CAS 13752-33-5) [2], this compound is invaluable as a reference standard for HPLC impurity analysis during Panidazole synthesis and quality control. The ability to resolve and quantify the 4-nitro impurity ensures isomeric purity of the final API, a critical requirement for pharmaceutical manufacturing where regioisomeric impurities can alter safety and efficacy profiles.

Medicinal Chemistry Exploration of 4-Nitroimidazole as a Bioisostere in Cardiovascular Drug Design

Based on the demonstrated calcium channel antagonist activity of 4-nitroimidazolyl-substituted 1,4-dihydropyridines [1], this compound can be used as a key intermediate to synthesize novel antihypertensive or cardioprotective agents. The 4-nitroimidazole group effectively mimics the o-nitrophenyl pharmacophore required for L-type calcium channel binding, while potentially offering improved metabolic stability or reduced phototoxicity compared to traditional nitroaromatics.

Quote Request

Request a Quote for 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.